N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, benzylation, and subsequent functionalization with the dimethoxyphenyl and carboxamide groups. Common reagents used in these reactions include benzyl chloride, piperidine, and various amines and carboxylic acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- N-(1-benzylpiperidin-4-yl)-1-(2-oxoethyl)piperidine-4-carboxamide
- N-(1-benzylpiperidin-4-yl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-hydroxyethyl)piperidine-4-carboxamide
Uniqueness
The uniqueness of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide lies in its specific functional groups and their arrangement, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4/c1-35-24-8-9-25(26(18-24)36-2)30-27(33)20-32-14-10-22(11-15-32)28(34)29-23-12-16-31(17-13-23)19-21-6-4-3-5-7-21/h3-9,18,22-23H,10-17,19-20H2,1-2H3,(H,29,34)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXWVNSQWWJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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